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Compound of Interest

Compound Name: 2-Methoxy-4'-nitrobenzophenone

CAS No.: 42495-50-1

Cat. No.: B1356294

Get Quote

Executive Summary & Compound Architecture
2-Methoxy-4'-nitrobenzophenone represents a classic "Push-Pull" aromatic system. It

features an electron-donating methoxy group (-OMe) at the ortho position of Ring A and a

strong electron-withdrawing nitro group (-NO2) at the para position of Ring B.

This comparison guide does not merely list peaks; it dissects the competing electronic effects

(Resonance vs. Induction) and Steric Inhibition of Resonance (SIR) that define its spectral

fingerprint. By comparing this target against 2-Methoxybenzophenone and 4-

Nitrobenzophenone, we isolate the specific contribution of each substituent.

Structural Breakdown
Ring A (Donor): 2-Methoxy-substituted ring.[1] The ortho substitution introduces potential

steric torsion, slightly decoupling the ring from the carbonyl.

Ring B (Acceptor): 4-Nitro-substituted ring. The nitro group exerts a strong deshielding effect

on the ipso carbon and a shielding effect on its ortho positions.
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The Bridge (Carbonyl): The diagnostic reporter. Its chemical shift reflects the net electronic

battle between the donor and acceptor rings.

Experimental Protocol (Self-Validating)
To ensure reproducible data comparable to the values cited below, follow this "Trustworthiness"

protocol.

Sample Preparation[1][2]
Solvent: Dissolve 20-30 mg of the compound in 0.6 mL of CDCl3 (Chloroform-d, 99.8% D).

Reasoning: CDCl3 is the standard for benzophenone derivatives; DMSO-d6 may cause

solvent-solute stacking interactions that shift aromatic peaks by 0.5–1.0 ppm.

Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize

shimming errors.

Reference: Ensure TMS (Tetramethylsilane) is present (0.00 ppm) or reference the central

CDCl3 triplet to 77.16 ppm.

Instrument Parameters (100 MHz 13C / 400 MHz 1H)
Pulse Sequence:zgpg30 (Power-gated decoupling).

Relaxation Delay (D1): Set to 2.0 - 3.0 seconds.

Critical: Quaternary carbons (C=O, C-NO2, C-OMe) have long T1 relaxation times. A short

D1 will suppress these signals, making integration and detection difficult.

Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.

Temperature: 298 K (25°C).

Signal Assignment & Comparative Analysis
The following assignments are synthesized from high-fidelity fragment data of the parent

scaffolds. This "Difference Analysis" method is standard in medicinal chemistry for verifying

asymmetric benzophenones.
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Table 1: The Carbonyl Bridge (The Diagnostic Peak)
Compound C=O Shift (ppm) Electronic Environment

Benzophenone (Reference) 196.8
Baseline conjugation (Two

phenyl rings).

2-Methoxybenzophenone 196.5

Ortho-OMe creates slight steric

twist, but electronic donation

compensates.

4-Nitrobenzophenone 194.8

Strong EWG (-NO2) pulls

electron density, shielding the

C=O via cross-conjugation

effects.

Target: 2-Methoxy-4'-

nitrobenzophenone
~193.5 - 195.0

Predicted. The Nitro group

dominates the shift upfield,

while the Methoxy group's

steric bulk prevents full planar

conjugation, keeping it below

196 ppm.

Table 2: Ring A (The Methoxy Donor Ring)
Assignments based on 2-Methoxybenzophenone fragment.
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Carbon Position Shift (ppm) Multiplicity (DEPT) Mechanistic Logic

C-2 (Ipso-OMe) 157.4 C (Quat)

Deshielded. Direct

attachment to Oxygen

(electronegative).

C-4 (Para to OMe) 133.0 CH

Deshielded. Typical

aromatic CH, para to

donor.

C-6 (Ortho to C=O) 131.9 CH

Deshielded. Proximity

to Carbonyl anisotropy

cone.

C-1 (Ipso-C=O) 128.5 - 129.5 C (Quat)

Shielded relative to

benzene due to

electron density from

OMe.

C-5 120.5 CH

Shielded.Para to the

Carbonyl; Meta to

OMe.

C-3 (Ortho to OMe) 111.5 CH

Highly Shielded.

Strong resonance

donation from Oxygen

lone pair into this

position.

Methoxy (-OCH3) 55.6 CH3
Diagnostic aliphatic

signal.

Table 3: Ring B (The Nitro Acceptor Ring)
Assignments based on 4-Nitrobenzophenone fragment.
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Carbon Position Shift (ppm) Multiplicity (DEPT) Mechanistic Logic

C-4' (Ipso-NO2) 149.8 C (Quat)

Deshielded. Strong

inductive withdrawal

by Nitro group.

C-1' (Ipso-C=O) 142.9 C (Quat)

Deshielded.

Combined withdrawal

from Carbonyl and

Nitro (para).

C-2', C-6' 130.7 CH

Meta to Nitro group.

Less affected by

resonance.

C-3', C-5' 123.6 CH

Shielded.Ortho to

Nitro group. (Counter-

intuitive but

characteristic of Nitro-

aromatics due to

resonance node

patterns).

Visualization of Assignment Logic
Diagram 1: Assignment Workflow
This flowchart illustrates the logical pathway to assign the signals using 1D and 2D NMR

techniques.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1356294?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample: 2-Methoxy-4'-nitrobenzophenone

1. Acquire 1D 13C Spectrum
(Identify Quaternary Carbons)

2. Check Carbonyl Region (>190 ppm)
Confirm Ketone Bridge

3. Identify C-O and C-N Regions
C-OMe (~158 ppm) & C-NO2 (~150 ppm)

5. HMBC Correlations
Link C=O to Ring Protons (H6 and H2'/H6')

Verification 4. DEPT-135 / HSQC
Separate CH/CH3 from Cq

Click to download full resolution via product page

Caption: Step-by-step workflow for unambiguous signal assignment using 1D and 2D NMR

correlations.

Diagram 2: Chemical Shift Map
This diagram visualizes the specific shifts on the molecular skeleton, highlighting the electronic

"Push-Pull" zones.

Methoxy (-OCH3)
55.6 ppm

C-2 (Ipso-O)
157.4 ppm

C-3 (Ortho-O)
111.5 ppm

C=O Bridge
~194.5 ppm

Ortho Twist
C-1' (Ipso-CO)

142.9 ppm
C-3'/5' (Ortho-NO2)

123.6 ppm
C-4' (Ipso-NO2)

149.8 ppm
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Caption: Topological map of 13C Chemical Shifts showing the electronic gradient from Methoxy

(Donor) to Nitro (Acceptor).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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